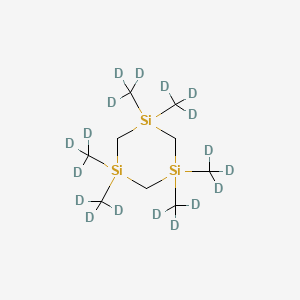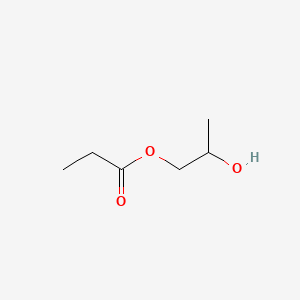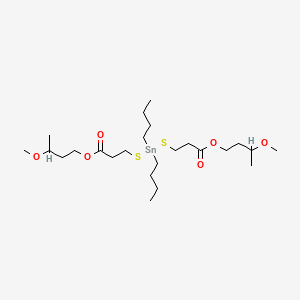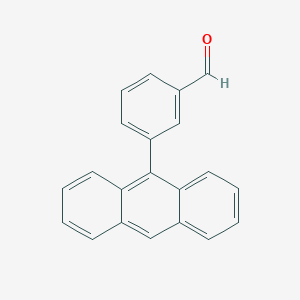
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane is a silicon-based compound with a unique structure that includes three silicon atoms and six deuterium-labeled methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane typically involves the reaction of deuterated methyl groups with trisilacyclohexane. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the correct incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives from oxidation, silane derivatives from reduction, and various substituted trisiloxanes from substitution reactions .
Scientific Research Applications
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Employed in the study of silicon’s role in biological systems and as a labeling agent in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon and deuterium, facilitating the formation of new bonds and the incorporation of these elements into other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but without deuterium labeling.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group compared to 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This feature distinguishes it from other similar compounds and expands its range of applications in scientific research .
Properties
CAS No. |
22843-50-1 |
|---|---|
Molecular Formula |
C9H24Si3 |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexakis(trideuteriomethyl)-1,3,5-trisilinane |
InChI |
InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
InChI Key |
ICSWLKDKQBNKAY-NBDUPMGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si]1(C[Si](C[Si](C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)












